Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate
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Overview
Description
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of a methoxy(methyl)carbamoyl group and a carboxylate ester group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of the Carbamoyl Group: The methoxy(methyl)carbamoyl group can be introduced via a nucleophilic substitution reaction using a suitable carbamoyl chloride and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cyclization step, automated systems for precise addition of reagents, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoyl group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate
- Methyl 6-(oxiran-2-yl)spiro[3.3]heptane-2-carboxylate
Uniqueness
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate stands out due to its specific functional groups and the potential for diverse chemical reactivity. The presence of the methoxy(methyl)carbamoyl group provides unique opportunities for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-13(17-3)10(14)8-4-12(5-8)6-9(7-12)11(15)16-2/h8-9H,4-7H2,1-3H3 |
InChI Key |
UPJJAJWUZUPXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1CC2(C1)CC(C2)C(=O)OC)OC |
Origin of Product |
United States |
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